molecular formula C14H19N5O B244411 N-(2-butyl-2H-tetraazol-5-yl)-4-ethylbenzamide

N-(2-butyl-2H-tetraazol-5-yl)-4-ethylbenzamide

Cat. No.: B244411
M. Wt: 273.33 g/mol
InChI Key: QVAYSVCAUYXWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-2H-tetraazol-5-yl)-4-ethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a tetraazole ring and an ethyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-4-ethylbenzamide typically involves the reaction of 4-ethylbenzoic acid with 2-butyl-2H-tetrazole-5-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-butyl-2H-tetraazol-5-yl)-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-butyl-2H-tetraazol-5-yl)-4-ethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-4-ethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-butyl-2H-tetraazol-5-yl)-2-fluorobenzamide
  • N-(2-butyl-2H-tetraazol-5-yl)-5-(2-nitrophenyl)-2-furamide

Uniqueness

N-(2-butyl-2H-tetraazol-5-yl)-4-ethylbenzamide is unique due to its specific structural features, such as the presence of an ethyl group and a tetraazole ring

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

N-(2-butyltetrazol-5-yl)-4-ethylbenzamide

InChI

InChI=1S/C14H19N5O/c1-3-5-10-19-17-14(16-18-19)15-13(20)12-8-6-11(4-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,15,17,20)

InChI Key

QVAYSVCAUYXWKZ-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)CC

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)CC

Origin of Product

United States

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